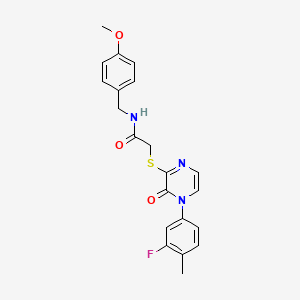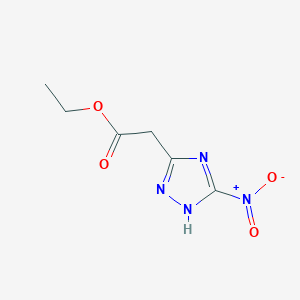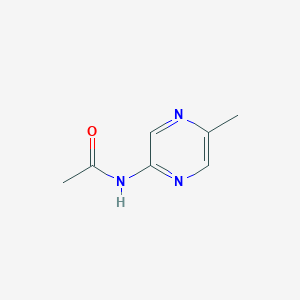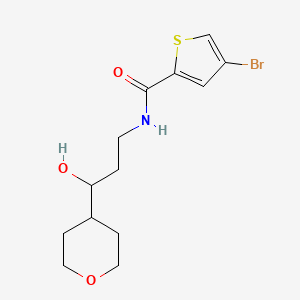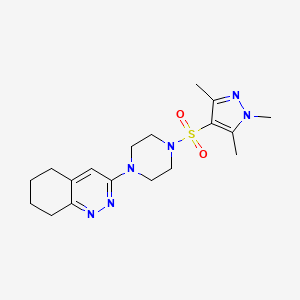
3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A novel tetracyclic pyridone carboxylic acid, structurally related to the compound , demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity was attributed to its inhibitory effect on DNA gyrase, a critical enzyme for bacterial DNA replication. The compounds with variations at the 10-position showed a significant range of activity, with oxygen atoms contributing to the highest potency (Jinbo et al., 1993). Further modifications led to compounds with enhanced activity against resistant bacterial strains, highlighting the potential for developing new antibacterial agents from this structural framework.
Anticancer Evaluation
The anticancer activity of derivatives with a piperazine substituent was studied, showing promising results against various cancer cell lines. These findings suggest a potential pathway for developing novel anticancer agents based on modifications of the core structure of 3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (Turov, 2020).
Antimicrobial and Antifungal Activity
Compounds derived from the core structure exhibited antimicrobial activity against a range of bacteria and fungi, demonstrating the versatility of this chemical backbone in combating various microbial threats. This suggests that further exploration and modification could yield valuable new antimicrobial agents (Hassan, 2013).
Structural Modifications for Enhanced Activity
Studies on structural modifications of this compound and its derivatives have explored various biological activities, including their role as inhibitors of carbonic anhydrase and DNA gyrase, critical enzymes in many physiological and pathological processes. These studies pave the way for the development of targeted therapies for conditions ranging from glaucoma to infectious diseases (Kucukoglu et al., 2016).
properties
IUPAC Name |
3-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-13-18(14(2)22(3)21-13)27(25,26)24-10-8-23(9-11-24)17-12-15-6-4-5-7-16(15)19-20-17/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJCXIKLKYHQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)
![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)
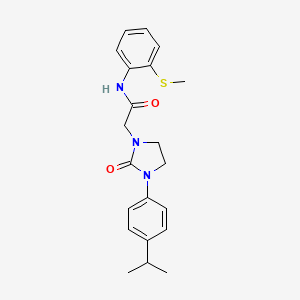
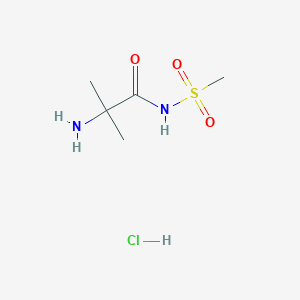
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
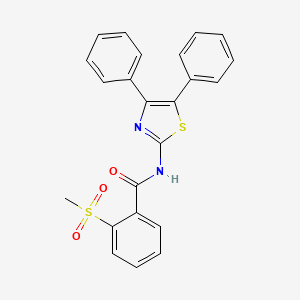
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
![3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2861209.png)
![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)
